Benzyl(1-oxo-1-(phenylamino)-6-tetradecanethioamidohexan-2-yl)carbamate

SIRT2 inhibition IC50 deacetylation

Thiomyristoyl (TM, CAS 1429749-41-6) is a thiomyristoyl lysine compound that acts as a mechanism‑based, NAD‑dependent inhibitor of the sirtuin SIRT2. Originally developed to address the lack of potent and specific sirtuin inhibitors, TM was rationally designed to occupy the enzyme’s large hydrophobic acyl‑binding pocket, forming a stalled covalent intermediate with NAD.

Molecular Formula C34H51N3O3S
Molecular Weight 581.9 g/mol
Cat. No. B12354167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl(1-oxo-1-(phenylamino)-6-tetradecanethioamidohexan-2-yl)carbamate
Molecular FormulaC34H51N3O3S
Molecular Weight581.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=S)NCCCCC(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C34H51N3O3S/c1-2-3-4-5-6-7-8-9-10-11-18-26-32(41)35-27-20-19-25-31(33(38)36-30-23-16-13-17-24-30)37-34(39)40-28-29-21-14-12-15-22-29/h12-17,21-24,31H,2-11,18-20,25-28H2,1H3,(H,35,41)(H,36,38)(H,37,39)
InChIKeyCJQGLLUJIVNREL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiomyristoyl (TM, Benzyl(1-oxo-1-(phenylamino)-6-tetradecanethioamidohexan-2-yl)carbamate): A SIRT2‑Selective Mechanism‑Based Inhibitor for Oncology Research Procurement


Thiomyristoyl (TM, CAS 1429749-41-6) is a thiomyristoyl lysine compound that acts as a mechanism‑based, NAD‑dependent inhibitor of the sirtuin SIRT2 [1]. Originally developed to address the lack of potent and specific sirtuin inhibitors, TM was rationally designed to occupy the enzyme’s large hydrophobic acyl‑binding pocket, forming a stalled covalent intermediate with NAD [1]. Its IUPAC name, benzyl (S)-(1-oxo-1-(phenylamino)-6-tetradecanethioamidohexan-2-yl)carbamate, reflects a core structure featuring a 14‑carbon thioacyl chain, a phenylamine cap, and a benzyl carbamate warhead that together confer picomolar‑ to low‑nanomolar affinity for its target [REFS-1, REFS-2].

Why Generic SIRT2 Inhibitor Substitution Fails: The Structural and Selectivity Basis for TM Differentiation


SIRT2 inhibitors are not interchangeable because their potency, selectivity profile, and substrate‑class coverage (deacetylation vs. demyristoylation) depend critically on subtle structural features of the acyl‑binding moiety [1]. TM’s C14 thiomyristoyl chain enables dual inhibition of both deacetylation (IC50 28–40 nM) and demyristoylation (IC50 49 nM) of SIRT2, while achieving >650‑fold selectivity over SIRT1 and no inhibition of SIRT3 or SIRT6 up to 200 µM [REFS-1, REFS-2]. In contrast, close analogs such as SirReal2, AGK2, and Tenovin‑6 either fail to inhibit demyristoylation entirely, or exhibit poor selectivity and off‑target cytotoxicity that confounds interpretation of SIRT2‑dependent biology [2]. The following quantitative evidence demonstrates why TM must be specified for studies requiring genuine SIRT2‑selective target engagement.

Head‑to‑Head Quantitative Evidence: TM vs. AGK2, SirReal2, and Tenovin‑6 – Potency, Selectivity, and On‑Target Anticancer Activity


TM is the Most Potent SIRT2 Deacetylase Inhibitor in Direct Comparison

In a head‑to‑head HPLC‑based sirtuin activity assay using H3K9Ac substrate, TM inhibited SIRT2 deacetylation with an IC50 of 0.04 ± 0.02 µM, making it 5.8‑fold more potent than SirReal2 (0.23 ± 0.08 µM), 200‑fold more potent than AGK2 (8 ± 5 µM), and 225‑fold more potent than Tenovin‑6 (9 ± 7 µM) [1]. This difference is significant because the assay was performed under identical pre‑incubation conditions, eliminating variability from enzyme source or substrate concentration [1].

SIRT2 inhibition IC50 deacetylation head‑to‑head comparison

TM is the Only Tested Inhibitor that Blocks Both SIRT2 Deacetylation and Demyristoylation

When tested against the demyristoylation activity of SIRT2 (H3K9Myr substrate), TM retained potent inhibition (IC50 0.05 ± 0.03 µM), whereas SirReal2, AGK2, and Tenovin‑6 all failed to reach 50% inhibition at the highest concentrations tested (>100, >100, and >200 µM, respectively) [1]. This substrate‑dependent inhibition gap is critical because SIRT2’s physiological demyristoylase activity has been independently demonstrated to be catalytically efficient (kcat/Km slightly higher than for deacetylation) and likely relevant in vivo [2].

demyristoylation dual activity SIRT2 substrate selectivity inhibitor profiling

TM Achieves Unmatched SIRT2 Selectivity: >650‑Fold Over SIRT1 with No SIRT3 or SIRT6 Inhibition

TM displayed a selectivity ratio [(IC50 SIRT1)/(IC50 SIRT2)] of 650, substantially exceeding SirReal2 (357), AGK2 (5), and Tenovin‑6 (3) [1]. TM inhibited SIRT1 with an IC50 of 26 ± 15 µM, while showing no activity against SIRT3 or SIRT6 up to 200 µM [1]. The original characterization paper further reported TM inhibited SIRT2 with IC50 0.028 µM, SIRT1 with 98 µM, and SIRT3 >200 µM, confirming selectivity across laboratories [2].

selectivity SIRT1 SIRT3 SIRT6 off‑target risk

TM Demonstrates Cancer‑Cell‑Selective Cytotoxicity Not Observed with Tenovin‑6 or SirReal2

In a panel of breast cancer cell lines (MDA‑MB‑468, MDA‑MB‑231, MCF‑7, SK‑BR‑3) and two normal mammary epithelial lines (MCF10A, HME‑1), TM displayed GI50 values below 50 µM only in cancer cells, with GI50 >50 µM in both normal lines [1]. In contrast, Tenovin‑6 was broadly cytotoxic irrespective of cell origin, and SirReal2 showed modest but non‑selective growth inhibition [1]. This differential was explicitly noted: only TM exhibited cancer‑cell‑specific toxicity [1].

cancer selectivity GI50 MCF10A HME-1 normal cell sparing

Anchorage‑Independent Growth Suppression by TM is SIRT2‑Dependent, Unlike AGK2, SirReal2, and Tenovin‑6

In the HCT116 soft agar anchorage‑independent growth assay, SIRT2 overexpression increased the GI50 of TM by 1.8‑fold (from 13.5 to 24.2 µM), whereas the GI50 values of AGK2, SirReal2, and Tenovin‑6 were essentially unchanged (fold changes of 1.2, 1.0, and 1.1, respectively) [1]. The authors concluded that TM’s anticancer effect in this model is dependent on SIRT2 inhibition, while the other inhibitors exert their effects primarily through off‑target mechanisms [1].

soft agar assay target engagement SIRT2 overexpression on‑target effect

TM Suppresses Tumor Growth In Vivo and Promotes c‑Myc Degradation Without Overt Host Toxicity

In a mouse xenograft model of human breast cancer, TM treatment significantly inhibited tumor growth, and this effect correlated with a reduction in c‑Myc protein levels in the tumors [1]. Importantly, TM‑treated mice showed no significant weight loss or overt toxicity, consistent with its sparing of non‑cancerous cells in vitro [1]. No comparable in vivo selectivity data were reported for AGK2, SirReal2, or Tenovin‑6 in this study, making TM the inhibitor with the most complete in vivo pharmacological validation.

in vivo xenograft c‑Myc breast cancer tolerability

Where TM Outperforms Alternatives: Research and Preclinical Application Scenarios for Thiomyristoyl


SIRT2 Chemical Probe Studies Requiring Dual Deacetylase/Demyristoylase Inhibition

Investigators seeking to interrogate SIRT2’s full enzymatic function should use TM, as it is the only inhibitor in the direct comparison that blocks both deacetylation and demyristoylation [1]. SirReal2, AGK2, and Tenovin‑6 cannot inhibit the demyristoylase activity even at concentrations >100–200 µM, rendering them unsuitable for studies of SIRT2’s recently characterized fatty‑acyl removal function [REFS-1, REFS-2].

Cancer Cell‑Selective Cytotoxicity Profiling and Therapeutic Window Assessment

TM uniquely spares normal mammary epithelial cells (GI50 >50 µM) while suppressing breast cancer cell proliferation [1]. This property makes TM the preferred SIRT2 inhibitor for experiments that aim to differentiate cancer‑specific dependencies from general cytotoxicity, such as normal‑vs‑tumor co‑culture viability assays or in vivo tolerability studies [1].

On‑Target Validation via SIRT2 Overexpression or Knockdown Complementarity

Because SIRT2 overexpression shifts the GI50 of TM by 1.8‑fold in soft agar assays, researchers can use TM in tandem with SIRT2 genetic manipulation to confirm that observed anticancer phenotypes are genuinely SIRT2‑dependent [1]. Neither AGK2, SirReal2, nor Tenovin‑6 display this sensitivity, making them unreliable for on‑target validation experiments [1].

In Vivo Breast Cancer Xenograft Studies with c‑Myc Biomarker Readout

TM has demonstrated tumor growth inhibition and c‑Myc degradation in mouse xenograft models without significant host weight loss [2]. This validated in vivo profile, including a correlative pharmacodynamic biomarker, positions TM as the most advanced SIRT2 inhibitor for preclinical oncology programs targeting c‑Myc‑driven cancers [2].

Quote Request

Request a Quote for Benzyl(1-oxo-1-(phenylamino)-6-tetradecanethioamidohexan-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.